

Analytical Method Validation Parameters for Carbosulfan

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Compound Focus: Carbosulfan

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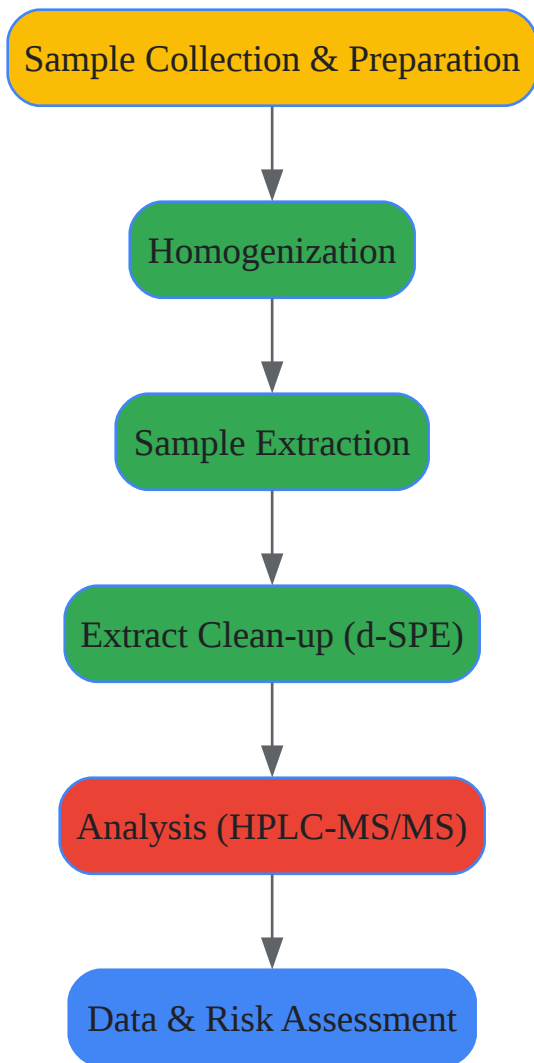
The following table summarizes the key validation parameters for an HPLC-MS/MS method used to analyze **carbosulfan** and its metabolites in a date palm fruit matrix, as per a 2024 study [1]. These parameters are crucial for demonstrating that an analytical method is reliable, accurate, and fit for its purpose.

Validation Parameter	Reported Performance	Industry Standard / Acceptance Criteria
Analytical Technique	HPLC-MS/MS (QuEChERS)	LC-MS/MS or GC-MS typically required for confirmatory analysis [1] [2].
Linearity	$R^2 > 0.998$	Typically $R^2 \geq 0.990$ is acceptable for a wide calibration range [1].
Range	0.001 - 100 $\mu\text{g}/\text{kg}$	Should cover expected residue levels from LOQ to above the Maximum Residue Limit (MRL).
Limit of Detection (LOD)	0.001 – 0.04 $\mu\text{g}/\text{kg}$	Not formally defined by ICH; should be sufficient to detect trace levels.
Limit of Quantification (LOQ)	0.003 – 0.1 $\mu\text{g}/\text{kg}$	Should be at or below the MRL for the pesticide/commodity combination.

Validation Parameter	Reported Performance	Industry Standard / Acceptance Criteria
Accuracy (Recovery)	92% - 103%	Typically 70-120% with RSD \leq 20% for pesticide residue analysis [1].
Precision (Repeatability)	RSD 1% - 9%	Relative Standard Deviation (RSD) \leq 20% is generally acceptable.
Matrix Effect	-16.43% to +17.09%	Ideally minimal; significant suppression/enhancement requires mitigation (e.g., matrix-matched calibration) [1].

Detailed Experimental Protocol: QuEChERS and HPLC-MS/MS

This protocol is adapted from the method used for date palm fruit analysis [1]. The QuEChERS approach is favored for complex matrices like fruits due to its effectiveness and simplicity compared to traditional methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) [1].



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Sample Preparation

- **Collection & Storage:** Collect fresh samples and transport them in sterile bags. Store at 4°C until analysis [1].
- **Homogenization:** Take a representative 50 g portion of fruit (without pits/caps). Add 75 mL of cold purified water and blend into a homogeneous paste using a food processor [1].

Sample Extraction (QuEChERS)

- Weigh 10 g of the homogenized paste into a 50 mL centrifuge tube.
- Add an internal standard (e.g., 100 µL of Carbofuran d3 at 10 µg/kg) [1].

- Add 10 mL of acetonitrile (with 0.1% acetic acid) and vortex the mixture vigorously.
- Allow the tube to stand in a dark, cold place for 60 minutes to facilitate extraction.
- Add 4 g of anhydrous Magnesium Sulfate (MgSO_4) and 1 g of Sodium Chloride (NaCl) to induce phase separation. Shake and centrifuge at 4500 rpm for 10 minutes [1].

Extract Clean-up (d-SPE)

- Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of sorbents. A typical mixture includes [1]:
 - 400 mg PSA (to remove fatty acids and sugars)
 - 400 mg C18EC (to remove non-polar interferents)
 - 400 mg GCB (to remove pigments)
 - 1200 mg MgSO_4 (to remove residual water)
- Vortex and centrifuge again at 4500 rpm for 10 minutes.
- The resulting clean extract is then ready for instrumental analysis [1].

HPLC-MS/MS Analysis

- **Chromatography:** Separate the analytes using a suitable HPLC column. The specific column was not named, but a C18 column is commonly used for such applications.
- **Mass Spectrometry:** Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. **Optimization Tip:** Monitor at least two characteristic transitions per analyte for unambiguous identification, as required by EU guidelines [2]. The triple quadrupole instrument offers superior sensitivity and quantitative capabilities compared to ion trap systems for this application [2].

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My recovery rates for carbosulfan are low. What could be the cause?

- **Incomplete Extraction:** Ensure sufficient vortexing and standing time (e.g., 60 minutes) to allow the solvent to penetrate the matrix fully. Using acetonitrile with 0.1% acetic acid can improve the extraction of certain analytes [1].
- **Analyte Degradation:** **Carbosulfan** is known to degrade into metabolites like carbofuran. Check your chromatogram for the presence of these metabolites, which might indicate degradation during sample preparation or storage [1] [2]. Keep samples cold and minimize analysis time.

- **Matrix Binding:** Complex fruit matrices can bind analytes. The QuEChERS salt mixture (MgSO₄ and NaCl) is designed to break this binding and force the analytes into the organic phase [1].

Q2: I am observing significant matrix effects (signal suppression/enhancement). How can I mitigate this?

- **Use Matrix-Matched Calibration:** Prepare your calibration standards in a blank extract of the matrix you are analyzing (e.g., pesticide-free date paste). This is the most effective way to compensate for the matrix effect [1].
- **Effective Clean-up:** The d-SPE step is critical. Ensure you are using the correct combination of sorbents (PSA, C18, GCB) to remove co-extractives from your sample that cause ionization effects in the mass spectrometer [1].
- **Use Internal Standards:** Isotope-labeled internal standards (e.g., Carbofuran d3) are ideal for correcting for both matrix effects and losses during sample preparation, as they behave almost identically to the analyte [1].

Q3: Why is it important to monitor carbosulfan metabolites, and which ones should I target?

Carbosulfan readily degrades into metabolites that are often **more toxic than the parent compound**. For instance, the acute toxicity (LD₅₀) of carbofuran is significantly higher than that of **carbosulfan** [3] [2]. Therefore, monitoring only the parent compound gives an incomplete and potentially non-protective risk assessment. The key metabolites to monitor include [1] [2] [4]:

- **Carbofuran** (more toxic)
- **3-Hydroxycarbofuran** (more toxic)
- **3-Ketocarbofuran**
- **Dibutylamine**

Q4: My method lacks sensitivity to meet the required MRLs. What can I do?

- **Check MS/MS Optimization:** Ensure the MS/MS parameters (collision energy, etc.) are optimally tuned for each analyte to maximize the signal for the product ions. A triple quadrupole MS is recommended for high sensitivity at low concentrations [2].
- **Concentrate the Extract:** After the clean-up step, you can evaporate the acetonitrile extract to dryness and reconstitute it in a smaller volume of solvent to pre-concentrate the analytes [1].
- **Review Sample Weight and Dilution:** Adjusting the sample weight to solvent volume ratio can sometimes improve sensitivity, but be mindful of increasing matrix effects.

Key Takeaways for Analysts

- The **QuEChERS-HPLC-MS/MS** method is a robust and validated approach for **carbosulfan** and its metabolite analysis in complex fruit matrices.
- Always include **carbofuran and other key metabolites** in your analytical scope due to their higher toxicity.
- Employ **matrix-matched calibration and isotope-labeled internal standards** to ensure accuracy and compensate for matrix effects.
- Method validation must demonstrate excellent **linearity, sensitivity (LOD/LOQ), accuracy, and precision** as per established guidelines.

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